molecular formula C15H11Cl2NO3 B5590607 Methyl 3-(3,4-dichlorobenzamido)benzoate

Methyl 3-(3,4-dichlorobenzamido)benzoate

Cat. No.: B5590607
M. Wt: 324.2 g/mol
InChI Key: UUUZQTCLEFHCGW-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 3,4-dichlorobenzamido group

Scientific Research Applications

Methyl 3-(3,4-dichlorobenzamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound in biological systems. It would likely depend on the exact context in which it’s used .

Safety and Hazards

The safety and hazards of this compound would depend on many factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to make accurate predictions .

Future Directions

The future research directions involving this compound would likely depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dichlorobenzamido)benzoate typically involves the reaction of 3,4-dichlorobenzoic acid with methyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorobenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dichlorobenzoate
  • Ethyl 4-(3,4-dichlorobenzamido)benzoate
  • Methyl 3,4-bis(dibromomethyl)benzoate

Uniqueness

Methyl 3-(3,4-dichlorobenzamido)benzoate is unique due to its specific substitution pattern and the presence of both methyl ester and dichlorobenzamido groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[(3,4-dichlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)10-3-2-4-11(7-10)18-14(19)9-5-6-12(16)13(17)8-9/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUZQTCLEFHCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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